Epilincomycin

Description

Properties

IUPAC Name |

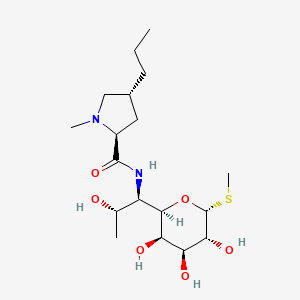

(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMMVQQUTAEWLP-AWPVFWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-22-0 | |

| Record name | 7-Epilincomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPILINCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C68Y244DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lincosamide Antibiotics: The Case of Lincomycin

A Note on Terminology: The compound "Epilincomycin" is not found in current scientific literature. This guide will focus on Lincomycin , a primary member of the lincosamide class of antibiotics. The principles, mechanisms, and experimental methodologies described herein are representative of this class and provide a comprehensive framework for understanding their function.

Introduction: The Lincosamide Class and Its Clinical Significance

Lincosamides, including the parent compound lincomycin and its semi-synthetic derivative clindamycin, are a class of antibiotics primarily effective against Gram-positive bacteria and anaerobic pathogens.[1] While structurally distinct from macrolides, they share a similar mechanism of action, leading to their collective classification under the Macrolide-Lincosamide-Streptogramin (MLS) group of antibiotics.[2] Initially isolated from Streptomyces lincolnensis, lincomycin has been a valuable tool in treating serious bacterial infections, particularly for patients with penicillin allergies.[3][4] Understanding its precise molecular interactions is fundamental for combating emerging resistance and developing novel therapeutics. This guide provides a detailed exploration of the molecular mechanism of lincomycin, the experimental methodologies used to elucidate this mechanism, and the structural basis for its inhibitory action.

The Molecular Target: The Bacterial 70S Ribosome

The efficacy of lincosamides as selective antibacterial agents stems from their ability to target the bacterial ribosome, a complex ribonucleoprotein machine responsible for protein synthesis.[5][6] Bacterial ribosomes have a sedimentation coefficient of 70S and are composed of two subunits: the small 30S subunit and the large 50S subunit.[7][8]

-

The 30S Subunit: Primarily responsible for decoding the messenger RNA (mRNA) template.[5]

-

The 50S Subunit: Contains the peptidyl transferase center (PTC), the catalytic site responsible for forming peptide bonds between amino acids.[5][9]

This structural difference from the 80S ribosomes found in eukaryotic cells is the cornerstone of the selective toxicity of many antibiotics, including lincomycin.[6][10]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of lincomycin is the potent inhibition of bacterial protein synthesis.[3][11] This is achieved by specifically targeting the large 50S ribosomal subunit.[3][12] The binding event interferes with the fundamental processes of translation, leading to a bacteriostatic effect, where bacterial growth and replication are halted.[1]

-

Binding to the 50S Subunit: Lincomycin binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically within the peptidyl transferase center (PTC).[13][14] This binding pocket is located at or near the A-site, where the incoming aminoacyl-tRNA (aa-tRNA) should bind.

-

Interference with Peptide Bond Formation: By occupying this critical location, lincomycin sterically hinders the correct positioning of the aa-tRNA in the A-site.[14] This obstruction prevents the formation of a peptide bond with the growing polypeptide chain attached to the tRNA in the adjacent P-site.

-

Premature Dissociation of Peptidyl-tRNA: Some evidence suggests that lincosamides do not completely block peptide bond formation but rather allow the synthesis of very short peptides. Subsequently, they stimulate the dissociation of these nascent peptidyl-tRNAs from the ribosome, leading to premature termination of translation.[15] This effectively halts the elongation of the polypeptide chain.[3]

The overall effect is a cessation of protein production, which is essential for virtually all cellular functions, thereby arresting bacterial growth.[3]

Visualizing the Inhibition Pathway

Caption: Lincomycin binds to the 50S subunit, obstructing the A-site and inhibiting peptide bond formation.

Structural Basis of the Lincomycin-Ribosome Interaction

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level details of how lincomycin interacts with its ribosomal target.[14][16][17] These studies reveal that lincomycin binds within a pocket formed by nucleotides of the 23S rRNA at the entrance to the nascent peptide exit tunnel (NPET).[14]

The key interactions involve:

-

Hydrogen Bonds: The hydroxyl groups of lincomycin's sugar moiety (α-methylthiolincosamine) form critical hydrogen bonds with conserved nucleotides of the 23S rRNA, including A2058, G2505, and C2611 (E. coli numbering).[14]

-

Van der Waals Contacts: The proline moiety of lincomycin establishes van der Waals interactions with other nucleotides, further stabilizing its position in the binding pocket.[14]

Notably, the binding site of lincosamides overlaps with that of macrolides, which explains the phenomenon of cross-resistance, often mediated by methylation of nucleotide A2058.[2][14]

| Interacting rRNA Nucleotide (E. coli numbering) | Type of Interaction with Lincomycin | Consequence of Interaction |

| A2058 | Hydrogen Bond | Anchors the drug; methylation at this site confers resistance. |

| A2059 | Hydrogen Bond | Stabilizes drug orientation. |

| G2505 | Hydrogen Bond | Contributes to binding affinity. |

| C2452 | Van der Waals | Positions the drug within the PTC. |

| U2506 | Van der Waals | Contributes to steric hindrance of incoming tRNA. |

Experimental Elucidation of the Mechanism of Action

Determining the precise mechanism of an antibiotic requires a multi-faceted experimental approach. The following protocols represent core methodologies for characterizing ribosome-targeting inhibitors like lincomycin.

In Vitro Translation Inhibition Assay

This assay provides a quantitative measure of an antibiotic's ability to inhibit protein synthesis in a controlled, cell-free environment.[18] It is often the first step in confirming the general mechanism of action.[19]

Causality Behind Experimental Choices:

-

Cell-Free System: Using a cell-free system (e.g., E. coli S30 extract or a purified PURE system) isolates the process of translation from other cellular activities like drug efflux or metabolism, ensuring that any observed inhibition is a direct effect on the translational machinery.[18]

-

Reporter Protein: A reporter gene like luciferase or Green Fluorescent Protein (GFP) provides a readily quantifiable output (luminescence or fluorescence) that is directly proportional to the amount of protein synthesized.[18][19]

-

Dose-Response Curve: Testing a range of antibiotic concentrations allows for the determination of the IC₅₀ value (the concentration required to inhibit 50% of protein synthesis), a key metric of potency.[19]

Experimental Protocol:

-

Preparation of Translation Reactions: On a 96- or 384-well plate, prepare reaction mixtures containing a bacterial cell-free extract, an energy source (ATP, GTP), amino acids, and a DNA or mRNA template encoding a reporter protein (e.g., luciferase).

-

Addition of Inhibitor: Add lincomycin across a range of concentrations to the appropriate wells. Include positive (no antibiotic) and negative (no template) controls.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for transcription and translation to occur.[20]

-

Signal Quantification:

-

For luciferase, add the luciferin substrate and measure the resulting luminescence using a plate reader.[18]

-

For GFP, measure fluorescence at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: Plot the signal intensity against the logarithm of the lincomycin concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Workflow Diagram:

Caption: Workflow for the In Vitro Translation Inhibition Assay to determine antibiotic potency (IC₅₀).

Toeprinting (Primer Extension Inhibition) Assay

This high-resolution technique maps the precise position where a ribosome is stalled on an mRNA transcript by an antibiotic.[21][22] It provides definitive evidence of interference with the elongation step of translation.

Causality Behind Experimental Choices:

-

Reverse Transcriptase: This enzyme synthesizes a complementary DNA (cDNA) strand from an RNA template. Its progression is physically blocked by the large ribosomal complex.[22]

-

Radiolabeled Primer: A primer labeled with ³²P allows for the sensitive detection of the resulting cDNA fragments via autoradiography on a sequencing gel.

-

Sequencing Ladder: Running a dideoxy sequencing reaction in parallel allows for the identification of the exact nucleotide position of the stall site.[23] The "toeprint" appears as a strong band on the gel, typically 16-17 nucleotides downstream from the first nucleotide of the mRNA codon in the ribosomal P-site.[23][24]

Experimental Protocol:

-

Assemble Translation Complexes: Incubate purified 70S ribosomes, a specific mRNA template, and initiation factors to form translation initiation complexes.

-

Induce Stalling: Add lincomycin to the reaction to stall the ribosomes during the initial stages of elongation. A control reaction without the antibiotic is run in parallel.

-

Primer Annealing: Anneal a ³²P-labeled DNA primer to a sequence downstream of the start codon on the mRNA template.

-

Primer Extension: Add reverse transcriptase and dNTPs. The enzyme will synthesize cDNA until it encounters the stalled ribosome, at which point it dissociates.

-

Analysis: Denature the samples and run them on a high-resolution polyacrylamide sequencing gel alongside a sequencing ladder generated from the same template and primer.

-

Visualization: Expose the gel to an X-ray film. The appearance of a specific band in the lincomycin-treated lane, which is absent or diminished in the control lane, indicates the precise site of ribosome stalling.[23]

Workflow Diagram:

Caption: The toeprinting assay workflow precisely maps antibiotic-induced ribosome stall sites on mRNA.

Structural Biology: X-ray Crystallography and Cryo-EM

These techniques are essential for visualizing the antibiotic bound to its target at atomic resolution, providing the ultimate validation of the binding site and interaction mechanism.

Causality Behind Experimental Choices:

-

Crystallography: Requires forming highly ordered crystals of the ribosome-antibiotic complex. While challenging, it can yield extremely high-resolution structures.[25]

-

Cryo-EM: Involves flash-freezing the complexes in a thin layer of ice and imaging them with an electron microscope.[26] This technique is advantageous as it does not require crystallization and can capture the complex in different conformational states.[27] Recent advances have enabled near-atomic resolution.[17]

Generalized Workflow:

-

Purification: Purify high concentrations of bacterial 50S ribosomal subunits or 70S ribosomes.[14]

-

Complex Formation: Incubate the purified ribosomes with a saturating concentration of lincomycin to ensure all binding sites are occupied.

-

Sample Preparation:

-

Data Collection:

-

Structure Determination: Process the data using specialized software to reconstruct a 3D model of the ribosome with the antibiotic clearly visible in its binding pocket. This allows for the precise mapping of all molecular interactions.

Workflow Diagram:

Caption: Structural biology workflows for visualizing the antibiotic-ribosome complex at atomic resolution.

Mechanisms of Resistance

The clinical utility of lincosamides is threatened by bacterial resistance. The most common mechanisms include:

-

Target Site Modification: This is the most prevalent form of resistance. Bacteria acquire genes (e.g., erm genes) that encode for methyltransferase enzymes. These enzymes methylate a specific adenine residue (A2058) in the 23S rRNA.[1][28] This modification reduces the binding affinity of lincomycin to the ribosome, rendering the antibiotic ineffective.[3]

-

Enzymatic Inactivation: Some bacteria produce enzymes, such as lincosamide nucleotidyltransferases, that chemically modify and inactivate the drug.[13][28]

-

Active Efflux: Bacteria can acquire efflux pumps that actively transport lincomycin out of the cell, preventing it from reaching its ribosomal target.[1][28]

Conclusion

Lincomycin and other lincosamide antibiotics function by a well-defined mechanism: they bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis. This action is primarily bacteriostatic and relies on specific interactions with the 23S rRNA within the peptidyl transferase center, which physically blocks the progression of translation. The elucidation of this mechanism has been a triumph of integrated biochemical and structural biology approaches, from foundational in vitro translation assays to high-resolution cryo-EM structures. A thorough understanding of this mechanism at the molecular level remains critical for the rational design of new antibiotics that can overcome existing resistance and address the ongoing challenge of infectious diseases.

References

- Bacterial Ribosome. (n.d.). Department of Chemistry & Biochemistry, University of Guelph.

- In Vitro Translation Inhibition Assay Using Amicoumacin A. (2025). Benchchem.

- What is the mechanism of Lincomycin Hydrochloride? (2024). Patsnap Synapse.

-

Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology, 133, 20-28. Retrieved from [Link]

- Toeprinting assay. (n.d.). Grokipedia.

-

Achard, A., & Leclerq, R. (2007). Lincomycin Resistance Gene lnu(D) in Streptococcus uberis. Antimicrobial Agents and Chemotherapy, 51(8), 2744-2749. Retrieved from [Link]

-

Ribosome. (n.d.). Wikipedia. Retrieved from [Link]

-

Ribosomes. (2023). Biology LibreTexts. Retrieved from [Link]

-

Li, J., et al. (2014). Quantification of lincomycin resistance genes associated with lincomycin residues in waters and soils adjacent to representative swine farms in China. Environment International, 63, 153-159. Retrieved from [Link]

-

Yakhnin, H., & Babitzke, P. (2022). Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions. Methods in Molecular Biology, 2516, 305-316. Retrieved from [Link]

-

Polikanov, Y. S., et al. (2016). Techniques for Screening Translation Inhibitors. Antibiotics, 5(2), 23. Retrieved from [Link]

-

Ribosomes: Structure, Types, Functions and Diagram. (2023). Microbe Notes. Retrieved from [Link]

-

Structure and function of the ribosome. (2009). The Nobel Prize. Retrieved from [Link]

-

Cole, M. F., et al. (2015). A simple real-time assay for in vitro translation. Nucleic Acids Research, 43(13), e85. Retrieved from [Link]

-

Ohnuki, T., et al. (2015). Identification of a Novel Lincomycin Resistance Mutation Associated with Activation of Antibiotic Production in Streptomyces coelicolor A3(2). Journal of Bacteriology, 197(14), 2343-2352. Retrieved from [Link]

-

Matzov, D., et al. (2017). Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus. Nucleic Acids Research, 45(17), 10284-10292. Retrieved from [Link]

-

Matzov, D., et al. (2017). Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus. Nucleic Acids Research, 45(17), 10284–10292. Retrieved from [Link]

-

Toe-printing analysis of protein synthesis inhibitors acting upon the large ribosomal subunit. (n.d.). ResearchGate. Retrieved from [Link]

-

Yakhnin, H., & Babitzke, P. (2022). Toeprint Assays for Detecting RNA Structure and Protein-RNA Interactions. Methods in Molecular Biology, 2516, 305-316. Retrieved from [Link]

-

Toeprinting assay. (n.d.). Wikipedia. Retrieved from [Link]

-

Dunkle, J. A., et al. (2010). Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action. PNAS, 107(40), 17152-17157. Retrieved from [Link]

- X-ray Crystallography of the Lankacyclinol A-Ribosome Complex. (2025). Benchchem.

-

Hanke, L., et al. (2023). Structural conservation of antibiotic interaction with ribosomes. Nature, 620, 195-201. Retrieved from [Link]

-

Menninger, J. R. (1983). Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics. Antimicrobial Agents and Chemotherapy, 23(6), 841-847. Retrieved from [Link]

-

Dunkle, J. A., et al. (2010). Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action. PNAS, 107(40), 17152-17157. Retrieved from [Link]

-

Ribosome structure determined to near-atomic resolution by cryo-EM. (2013). MRC Laboratory of Molecular Biology. Retrieved from [Link]

- Melnikov, S., et al. (2018). Ribosomes and cryo-EM: a duet. Current Opinion in Structural Biology, 52, 1-7.

-

Inhibitors of Protein Synthesis. (2025). Biology LibreTexts. Retrieved from [Link]

-

Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

-

Pharmacology of Lincomycin; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). LinkedIn. Retrieved from [Link]

Sources

- 1. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Lincomycin Resistance Mutation Associated with Activation of Antibiotic Production in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Ribosome - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Bacterial Ribosome [biochem.umd.edu]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. nobelprize.org [nobelprize.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]

- 12. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. grokipedia.com [grokipedia.com]

- 22. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 27. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 28. Quantification of lincomycin resistance genes associated with lincomycin residues in waters and soils adjacent to representative swine farms in China - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 7-epilincomycin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the biological activity of 7-epilincomycin, a stereoisomer of the lincosamide antibiotic, lincomycin. As the (7S)-epimer of lincomycin, this compound is often encountered as a process impurity in the manufacturing of its potent (7R)-counterpart. Understanding the nuanced differences in the biological profile of these stereoisomers is critical for drug development, quality control, and the synthesis of novel antibiotic derivatives. This document synthesizes available data to present a comprehensive overview of 7-epilincomycin's mechanism of action, antimicrobial spectrum, and the pivotal role of C-7 stereochemistry in determining antibacterial efficacy.

Introduction: The Significance of Stereochemistry in Lincosamides

Lincomycin, a narrow-spectrum antibiotic derived from the actinomycete Streptomyces lincolnensis, has historically been employed against Gram-positive bacterial infections.[1] Its semi-synthetic derivative, clindamycin, has largely supplanted it in clinical use due to enhanced activity and better oral absorption.[2] Both compounds belong to the lincosamide class, which functions by inhibiting bacterial protein synthesis.[3]

The biological activity of lincosamides is profoundly influenced by their three-dimensional structure. 7-epilincomycin, also known as (7S)-lincomycin, differs from lincomycin only in the spatial arrangement of the hydroxyl group at the 7th carbon position.[4] This seemingly minor alteration has significant consequences for its interaction with the bacterial ribosome, the molecular target of this antibiotic class. While direct and extensive studies on the biological activity of 7-epilincomycin are limited, existing data and structure-activity relationship (SAR) studies of related derivatives consistently demonstrate that the (7R)-configuration is crucial for potent antibacterial action.

Mechanism of Action: A Tale of Two Epimers

The established mechanism of action for lincomycin involves binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[3] This interaction obstructs the ribosomal exit tunnel, preventing the elongation of nascent polypeptide chains and thereby halting protein synthesis.[3] This leads to a bacteriostatic effect, though at higher concentrations, bactericidal activity can be observed.[2]

Given its structural identity to lincomycin, save for the C-7 stereocenter, 7-epilincomycin is presumed to share the same molecular target. However, the altered stereochemistry at the C-7 position likely compromises its binding affinity to the 23S rRNA of the 50S ribosomal subunit. The precise orientation of the C-7 hydroxyl group in the (7R)-configuration of lincomycin is critical for optimal interaction within the ribosomal binding pocket. The inversion of this stereocenter in 7-epilincomycin results in a molecule that is a "poor fit," leading to reduced biological activity.

Logical Framework: The Impact of C-7 Stereochemistry on Ribosomal Binding

Caption: The stereochemical configuration at the C-7 position dictates the binding affinity and inhibitory potency of lincomycin and its epimer.

Antimicrobial Spectrum and Potency

Lincomycin exhibits a narrow spectrum of activity, primarily against Gram-positive organisms such as Staphylococcus, Streptococcus, and Mycoplasma species.[1] It is generally inactive against Gram-negative bacteria.[5]

Direct, quantitative data on the antimicrobial spectrum of purified 7-epilincomycin is scarce in peer-reviewed literature. However, a technical data sheet from United States Biological explicitly states that 7-epilincomycin is "a less potent bactericidal than its (7R)-epimer."[6] This qualitative assessment is strongly supported by extensive research into synthetic lincomycin derivatives, where modifications at the C-7 position are a key strategy to enhance antibacterial activity, particularly against resistant strains. These studies consistently show that the (7S)-configuration is critical for improved efficacy.[1] For instance, the synthesis of (7S)-7-deoxy-7-arylthiolincomycin derivatives yielded compounds with antibacterial activity against macrolide-resistant Gram-positive bacteria, an effect not seen with the corresponding (7R)-epimers.[1] This underscores the principle that while the native (7R)-hydroxyl group is important for the baseline activity of lincomycin, synthetic modifications with an (S)-configuration can lead to novel and enhanced biological activities.

Comparative Activity Profile

| Compound | C-7 Configuration | Relative Antibacterial Potency | Target Organisms (Presumed) |

| Lincomycin | (R)-OH | Potent | Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) |

| 7-epilincomycin | (S)-OH | Significantly Reduced | Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) |

Experimental Protocols for Activity Assessment

To rigorously quantify the biological activity of 7-epilincomycin and validate the observations of reduced potency, standardized antimicrobial susceptibility testing methods should be employed. The following protocols are foundational for such an evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a cornerstone metric for assessing antibacterial potency.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of 7-epilincomycin and lincomycin (as a comparator) in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

-

Workflow for Comparative MIC Determination

Caption: Standardized workflow for determining and comparing the Minimum Inhibitory Concentrations of lincomycin and 7-epilincomycin.

Resistance Mechanisms

Resistance to lincomycin typically arises from three main mechanisms:

-

Target Site Modification: Methylation of the 23S rRNA binding site by erm (erythromycin ribosome methylation) genes prevents the antibiotic from binding effectively. This often confers cross-resistance to macrolides and streptogramins B (the MLSB phenotype).[2]

-

Active Efflux: Bacterial pumps actively transport the antibiotic out of the cell.

-

Enzymatic Inactivation: Modification of the antibiotic by specific enzymes renders it inactive.

Due to its presumed interaction with the same ribosomal target, 7-epilincomycin would be rendered ineffective by the same target site modification mechanisms that confer resistance to lincomycin. The reduced intrinsic activity of 7-epilincomycin means that even low levels of resistance mechanisms would likely result in complete clinical inefficacy.

Conclusion and Future Directions

The available evidence strongly indicates that 7-epilincomycin possesses significantly lower antibacterial activity than its (7R)-epimer, lincomycin. This reduced potency is attributed to the suboptimal stereochemistry at the C-7 position, which hinders effective binding to the bacterial ribosome. While 7-epilincomycin is primarily of interest as a process-related impurity in lincomycin production, the study of its biological profile reinforces the critical importance of stereochemistry in drug design.

Future research efforts could focus on obtaining purified 7-epilincomycin to perform comprehensive in vitro susceptibility testing against a panel of clinically relevant Gram-positive pathogens. Such studies would provide quantitative MIC data to confirm the degree of its reduced activity and would be valuable for establishing impurity tolerance limits in pharmaceutical preparations of lincomycin. Furthermore, co-crystallization studies of 7-epilincomycin with the bacterial 50S ribosomal subunit could provide direct structural evidence for its impaired binding and elucidate the precise molecular interactions at play.

References

-

Umemura, E., et al. (2016). Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification. The Journal of Antibiotics, 69(5), 368-380. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lincomycin Hydrochloride? Available at: [Link]

-

PubChem. (n.d.). 7-Epi lincomycin (hydrochloride). National Center for Biotechnology Information. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). 7-EPILINCOMYCIN. Available at: [Link]

-

Meyers, B. R., Kaplan, K., & Weinstein, L. (1969). Microbiological and pharmacological behavior of 7-chlorolincomycin. Applied Microbiology, 17(5), 653-657. Available at: [Link]

-

Dr.Oracle. (2025). What type of antibiotic is Lincocin (lincomycin)? Available at: [Link]

-

Kumar, R., Hassan, M., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). Available at: [Link]

-

Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity? YouTube. Available at: [Link]

-

MDPI. (n.d.). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available at: [Link]

-

ResearchGate. (2025). Lincomycin : A review and meta-analysis of its efficacy and tolerance in common infections encountered in clinical practice. Available at: [Link]

-

ResearchGate. (2017). Synthesis and SARs of novel lincomycin derivatives Part 5: Optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. PubMed Central. Available at: [Link]

-

Pediatric Oncall. (n.d.). Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available at: [Link]

-

WebMD. (n.d.). Lincomycin (Lincocin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

-

Wikipedia. (n.d.). Lincomycin. Available at: [Link]

Sources

- 1. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Epi lincomycin (hydrochloride) | C18H35ClN2O6S | CID 156620984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. In vitro antifungal evaluation of seven different disinfectants on acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.usbio.net [cdn.usbio.net]

A Technical Guide to the Stereochemistry of Lincomycin and its C-7 Epimer, Epilincomycin

Abstract

Lincomycin, a lincosamide antibiotic produced by Streptomyces lincolnensis, has long been a cornerstone in treating infections caused by Gram-positive bacteria.[1][2] Its clinical efficacy is intrinsically linked to its unique three-dimensional structure. A critical aspect of this structure is the stereochemistry at the C-7 position of its sugar moiety, methylthiolincosamide. Inversion of this stereocenter leads to the formation of 7-epilincomycin, a diastereomer with significantly altered biological properties. This in-depth technical guide provides a comprehensive analysis of the stereochemical differences between lincomycin and epilincomycin, their impact on antibacterial activity, and the analytical methodologies required for their differentiation and characterization. We will delve into the synthetic and biosynthetic origins of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals working with lincosamide antibiotics.

Introduction: The Critical Role of Stereochemistry in Lincosamide Efficacy

The biological activity of any chiral drug molecule is fundamentally dictated by its stereochemistry. The precise spatial arrangement of atoms determines how a molecule interacts with its biological target, in this case, the bacterial ribosome. Lincomycin's mode of action involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis in susceptible bacteria.[3] This interaction is highly specific, akin to a key fitting into a lock.

Epilincomycin, also known as (7S)-Lincomycin, is the C-7 epimer of the naturally occurring and biologically active lincomycin, which has a (7R) configuration. This seemingly minor change—the inversion of a single chiral center—has profound consequences for the molecule's overall conformation and, consequently, its ability to bind effectively to the ribosomal target. Understanding this stereochemical relationship is paramount for several reasons:

-

Drug Efficacy and Safety: The presence of epilincomycin as an impurity in lincomycin preparations can potentially reduce the overall therapeutic efficacy of the drug, as it is known to be a less potent bactericidal agent than its (7R)-epimer.[4]

-

Process Control and Quality Assurance: For drug manufacturers, the ability to control and quantify the formation of epilincomycin during synthesis or as a degradation product is a critical aspect of quality control.

-

Drug Discovery and Development: The study of epimers and other stereoisomers provides valuable insights into the structure-activity relationships (SAR) of a drug class, guiding the design of new, more potent, or selective analogs.[4]

This guide will provide a detailed exploration of these aspects, offering both foundational knowledge and practical methodologies for the scientific community.

Structural Elucidation: Defining the Stereochemical Difference

The core structural difference between lincomycin and epilincomycin lies at the C-7 position of the methylthiolincosamide sugar moiety.

-

Lincomycin: Possesses a (7R)-hydroxyl group.

-

Epilincomycin: Features a (7S)-hydroxyl group.

This inversion of stereochemistry is depicted in the structural formulas below.

| Feature | Lincomycin | Epilincomycin |

| IUPAC Name | (2S,4R)-N-[(1R,2R)-2-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride[5][6] |

| CAS Number | 154-21-2 | 26389-84-4[7][8][9] |

| Molecular Formula | C₁₈H₃₄N₂O₆S | C₁₈H₃₄N₂O₆S[8] |

| Molecular Weight | 406.54 g/mol [8] | 406.54 g/mol [8] |

| Key Stereocenter | C-7 (R) | C-7 (S)[9] |

The Impact of C-7 Stereochemistry on Biological Activity

The inversion of the hydroxyl group at C-7 significantly impacts the antibacterial potency of the molecule. While comprehensive, direct comparative Minimum Inhibitory Concentration (MIC) studies between lincomycin and pure 7-epilincomycin are not widely published, it is established that epilincomycin is a less potent antibacterial agent.[4]

The (7R)-hydroxyl group in lincomycin is crucial for its optimal interaction with the bacterial ribosome. Altering this configuration to the (7S) position in epilincomycin likely disrupts the hydrogen bonding network and steric complementarity within the ribosomal binding pocket, leading to a weaker association and consequently, reduced inhibition of protein synthesis.

Table 1: Representative Antibacterial Activity of Lincomycin

While specific data for epilincomycin is scarce, the following table provides typical MIC values for lincomycin against common Gram-positive pathogens to serve as a benchmark for its activity. It is anticipated that the MIC values for epilincomycin would be significantly higher.

| Bacterial Species | Lincomycin MIC (µg/mL) |

| Staphylococcus aureus | 0.7 - 1.55[2] |

| Streptococcus pyogenes | 0.12 - 1[2] |

| Streptococcus pneumoniae | Varies |

| Clostridium perfringens | 0.3 - 1 |

Note: MIC values can vary depending on the strain and testing methodology.

The reduced activity of the C-7 epimer underscores the importance of stereochemical purity in lincomycin formulations for achieving maximal therapeutic effect.

Origins and Formation: Biosynthesis vs. Chemical Synthesis

The presence of epilincomycin can arise from different pathways, either as a byproduct of the natural biosynthetic process or through chemical manipulation and degradation.

Biosynthesis of Lincomycin

Lincomycin is naturally produced by Streptomyces lincolnensis through a complex biosynthetic pathway.[10] This pathway involves a series of enzymatic reactions that meticulously control the stereochemistry at each chiral center, including the C-7 position. The enzymes involved are highly specific, ensuring the predominant formation of the (7R)-epimer, lincomycin. While minor amounts of other isomers could potentially be formed, the natural process is highly stereoselective.

Caption: Simplified overview of the lincomycin biosynthetic pathway.

Formation and Synthesis of Epilincomycin

Epilincomycin is more commonly encountered as a result of chemical processes, either as an impurity in the manufacturing process or as a product of targeted synthesis for research purposes.

Mechanism of Formation: The epimerization at C-7 can be induced under certain chemical conditions. While lincomycin is relatively stable, exposure to harsh acidic or basic conditions, particularly at elevated temperatures, can facilitate epimerization.[3] The mechanism likely involves protonation of the hydroxyl group, followed by elimination to form a carbocation or an enol intermediate, which can then be re-attacked by water from either face, leading to a mixture of the (7R) and (7S) epimers.

Directed Synthesis: The synthesis of 7-epilincomycin and other C-7 modified analogs often involves a stereoinvertive reaction, such as a Mitsunobu reaction or an Sₙ2 reaction on a C-7 activated precursor.

Sources

- 1. onlinejima.com [onlinejima.com]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming challenges of lincomycin derivative scale-up - SigutLabs [sigutlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Epi lincomycin (hydrochloride) | C18H35ClN2O6S | CID 156620984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Epi-Lincomycin (as Hydrochloride) - Acanthus Research [acanthusresearch.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. scbt.com [scbt.com]

- 10. lookchem.com [lookchem.com]

Epilincomycin: A Technical Guide to its Discovery, Origin, and Scientific Significance

Abstract

This technical guide provides an in-depth exploration of epilincomycin, a stereoisomer of the lincosamide antibiotic, lincomycin. While often characterized as a biosynthetic impurity, epilincomycin holds significant scientific interest for its unique stereochemistry and its implications for understanding and manipulating lincosamide biosynthesis. This document details the discovery and origin of epilincomycin, delving into the intricate biosynthetic pathways of its parent compound, lincomycin, and the potential enzymatic mechanisms leading to its formation. Furthermore, this guide offers detailed protocols for the isolation, characterization, and analytical separation of epilincomycin, catering to researchers, scientists, and drug development professionals. Through a synthesis of technical data and field-proven insights, this whitepaper aims to serve as a comprehensive resource for the scientific community engaged in natural product chemistry, antibiotic development, and microbial biotechnology.

Introduction: The Significance of a Stereoisomer

In the realm of natural product antibiotics, the lincosamide family has long been a cornerstone in combating bacterial infections. Lincomycin, the progenitor of this class, is produced by the actinomycete Streptomyces lincolnensis and has been a subject of extensive study since its discovery.[1][2][3] However, the fermentation broths of S. lincolnensis yield not only the primary antibiotic but also a fascinating array of structurally related compounds. Among these, 7-epilincomycin stands out—a molecule identical in composition to lincomycin but differing in the three-dimensional arrangement at a single chiral center.[4][5][6]

This seemingly subtle distinction, the epimerization at the C-7 position of the amino-octose sugar moiety, has profound implications. While often viewed as a mere impurity to be separated during the production of lincomycin, the existence of epilincomycin offers a unique window into the stereochemical flexibility of the lincomycin biosynthetic machinery. Understanding the origins of epilincomycin is not merely an academic exercise; it holds the potential to unlock novel strategies for biosynthetic pathway engineering, leading to the generation of new lincosamide analogs with potentially enhanced therapeutic properties.

This guide will navigate the scientific landscape surrounding epilincomycin, from its initial identification as a lincomycin-related substance to the elucidation of its biosynthetic origins. We will explore the enzymatic machinery responsible for constructing the lincosamide scaffold and pinpoint the potential junctures where stereochemical divergence can occur. Finally, we will provide robust, validated protocols for the isolation, purification, and analytical characterization of epilincomycin, empowering researchers to further investigate this intriguing molecule.

Discovery and Origin: Unraveling a Biosynthetic Sibling

The discovery of epilincomycin is intrinsically linked to the commercial production and analytical characterization of lincomycin. It was not unearthed in a distinct, targeted search for a new antibiotic but rather identified as a co-metabolite and process impurity during the rigorous analysis of lincomycin fermentation batches.[][8] The development of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), was instrumental in resolving lincomycin from its closely related structural analogs, including epilincomycin.[][9]

The Producing Organism: Streptomyces lincolnensis

The primary source of both lincomycin and epilincomycin is the Gram-positive, soil-dwelling actinomycete, Streptomyces lincolnensis.[2][3] This filamentous bacterium is a prolific producer of a diverse array of secondary metabolites, a characteristic common to the Streptomyces genus. The biosynthesis of lincosamides in S. lincolnensis is a complex, multi-step process encoded by a dedicated gene cluster.[1][10]

Table 1: Key Characteristics of Streptomyces lincolnensis

| Characteristic | Description |

| Morphology | Gram-positive, filamentous bacteria forming a mycelial network. |

| Natural Habitat | Soil.[3] |

| Primary Metabolite of Interest | Lincomycin.[2][3] |

| Key Related Substance | Epilincomycin.[4][][8] |

| Cultivation Conditions | Aerobic, with optimal growth and antibiotic production on complex media containing various carbon and nitrogen sources. |

Biosynthetic Pathway of Lincomycin: The Genesis of Epilincomycin

The formation of epilincomycin is best understood within the context of the lincomycin biosynthetic pathway. This intricate process involves the convergence of two distinct metabolic routes to form the two key structural components of lincomycin: the amino acid moiety (propylproline) and the amino-octose sugar (methylthiolincosamide).

The biosynthesis of the amino-octose sugar is a critical stage where the stereochemistry at the C-7 position is established. Recent research has elucidated a series of enzymatic reactions, including epimerizations, that are crucial for the formation of the final sugar structure.[4][11] It is hypothesized that the enzyme responsible for setting the stereochemistry at the C-7 position may exhibit a degree of flexibility, or that a separate, less efficient epimerase may be present, leading to the production of the (7S)-epimer, epilincomycin, alongside the predominant (7R)-epimer, lincomycin.

The following diagram illustrates a simplified overview of the lincomycin biosynthetic pathway, highlighting the potential point of stereochemical divergence leading to epilincomycin.

Sources

- 1. Lincomycin - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4091204A - Process for recovering lincomycin from fermentation beer - Google Patents [patents.google.com]

- 4. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 7-Epi-Lincomycin (as Hydrochloride) - Acanthus Research [acanthusresearch.com]

- 8. Lincomycin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Epilincomycin: A Comprehensive Technical Guide to its Physicochemical Properties

Abstract

Epilincomycin, the (7S)-epimer of the lincosamide antibiotic lincomycin, is a critical compound for study in both pharmaceutical development and quality control. As a major impurity and potential metabolite of lincomycin, a thorough understanding of its distinct physical and chemical properties is essential for researchers, analytical scientists, and drug development professionals. This guide provides an in-depth exploration of the core physicochemical characteristics of epilincomycin, moving beyond a simple data sheet to explain the causality behind its behavior. We delve into its structural and stereochemical uniqueness, solubility profile, stability under various stress conditions, and spectroscopic signatures. Furthermore, this document furnishes detailed, field-proven experimental protocols for its analytical determination, ensuring both scientific integrity and practical applicability for professionals in the field.

Introduction: The Significance of an Epimer

In the world of pharmaceuticals, stereochemistry is paramount. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, efficacy, and safety profile. Epilincomycin is a case in point. It is the diastereomer of lincomycin, differing only in the stereochemical configuration at the C-7 position of the sugar moiety. While lincomycin possesses the (7R) configuration, epilincomycin has the (7S) configuration.

This seemingly minor change has significant consequences. Epilincomycin is generally considered a less potent bactericidal agent than its (7R)-epimer, lincomycin.[1] Its presence in lincomycin active pharmaceutical ingredients (APIs) is strictly monitored by regulatory bodies, making it a key impurity of interest. Therefore, robust analytical methods capable of separating and quantifying epilincomycin are not just a matter of chemical purity but of clinical relevance. This guide serves as a foundational resource for understanding and characterizing this important molecule.

Core Physicochemical Properties

A molecule's fundamental properties dictate its behavior in both biological and analytical systems. The data presented here for Epilincomycin, often supplied as the hydrochloride salt to improve solubility and stability, forms the basis for method development and formulation strategies.

Structural and General Properties

Epilincomycin consists of an amino acid derivative, a substituted L-proline (propylhygric acid), linked via an amide bond to an amino-octose sugar, methyl α-thiolincosaminide.

| Property | Data (Epilincomycin Free Base) | Data (Epilincomycin Hydrochloride) | Source(s) |

| Systematic (IUPAC) Name | (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride | [2] |

| Synonyms | (7S)-Lincomycin, Lincomycin Impurity D | 7-Epi Lincomycin HCl, Epilincomycin HCl | [2][3] |

| Molecular Formula | C₁₈H₃₄N₂O₆S | C₁₈H₃₅ClN₂O₆S | [2][3] |

| Molecular Weight | 406.54 g/mol | 443.00 g/mol | [2][3] |

| Appearance | - | White to off-white solid/crystalline powder | [4] |

| Melting Point | - | >159 °C (with decomposition) | N/A |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is fundamental to the design of analytical methods, particularly in liquid chromatography. Epilincomycin hydrochloride, like its parent compound, exhibits good solubility in polar protic solvents.

| Solvent | Quantitative Solubility (Lincomycin HCl) | Qualitative Solubility (Epilincomycin HCl) | Source(s) |

| Water | 29.3 mg/mL | Very Soluble | [4][5] |

| Methanol | Freely Soluble | Soluble | [4][5] |

| Ethanol (95%) | Freely Soluble | Soluble | [4][5] |

| Diethyl Ether | Practically Insoluble | - | [4] |

Causality Insight: The molecule's high polarity, stemming from multiple hydroxyl groups, two nitrogen atoms, and the sulfinyl moiety, facilitates strong hydrogen bonding with protic solvents like water and methanol, leading to high solubility. The hydrochloride salt form protonates the tertiary amine of the pyrrolidine ring, further enhancing aqueous solubility.

Acidity Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH. This influences its solubility, chromatographic retention, and ability to cross biological membranes. Epilincomycin has one primary basic center: the tertiary amine on the pyrrolidine ring.

| Property | Value | Method | Source(s) |

| pKa | ~7.6 | Experimental (for Lincomycin) | [6][7][8] |

Expertise & Experience: The pKa of 7.6 for the pyrrolidine nitrogen means that in the physiological pH range (~7.4), epilincomycin will exist as a mixture of its protonated (cationic) and neutral forms. For reversed-phase HPLC, operating the mobile phase at a pH of 2-3 units below the pKa (e.g., pH 2.5-4.5) ensures the molecule is fully protonated and behaves consistently, leading to sharp, symmetrical peaks. Conversely, operating above pH 9.6 would ensure it is in its neutral form.

Chemical Stability and Degradation Pathways

Understanding the chemical stability of epilincomycin is vital for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. The molecule is susceptible to degradation through several key pathways, primarily hydrolysis and oxidation.

Hydrolytic Degradation

The amide linkage is the primary site for hydrolysis. This reaction is catalyzed by both acidic and basic conditions, though it is particularly unstable in alkaline environments.

-

Acid-Catalyzed Hydrolysis: Under heating with aqueous acid, the amide bond is cleaved. The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9]

-

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the amide. This pathway is often more facile than acid-catalyzed hydrolysis for amides.

The products of hydrolysis are consistent regardless of the catalyst:

-

(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid (Propylhygric acid)

-

Methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside (the aminosugar moiety)

Caption: Primary hydrolytic degradation pathway of Epilincomycin.

Oxidative Degradation

The sulfur atom of the thiomethyl ether group is susceptible to oxidation. This can occur in the presence of common oxidizing agents, such as hydrogen peroxide, or through prolonged exposure to atmospheric oxygen.

-

Step 1: Sulfoxide Formation: The initial oxidation product is the epilincomycin sulfoxide. This introduces a new chiral center at the sulfur atom, potentially forming two diastereomeric sulfoxides (R and S).[10][11]

-

Step 2: Sulfone Formation: Further oxidation of the sulfoxide yields the corresponding sulfone, which is no longer chiral at the sulfur atom.[10]

Caption: Oxidative degradation pathway at the sulfur moiety.

Photodegradation and Thermal Stability

Lincomycin and its epimers are known to be sensitive to light and high temperatures.[12] Photodegradation can involve complex radical mechanisms, but often accelerates oxidative pathways. Thermally, the molecule is unstable, especially in alkaline conditions, where high temperatures significantly increase the rate of hydrolysis. For long-term storage, epilincomycin hydrochloride should be kept in airtight, light-resistant containers at refrigerated temperatures (2-8 °C).

Spectroscopic and Chromatographic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. The spectrum of epilincomycin would be nearly identical to that of lincomycin, dominated by the following characteristic absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

| 3500-3200 (broad) | O-H stretch | Alcohols, N-H stretch (amide) | [13][14] |

| 2960-2850 | C-H stretch | Aliphatic (propyl, methyl groups) | [14] |

| ~1650 | C=O stretch | Amide I band | N/A |

| ~1570 | N-H bend | Amide II band | [14] |

| 1290-1080 | C-O stretch | Alcohols, Ether | [14] |

Expertise & Experience: The broadness of the O-H/N-H stretching region is a hallmark of extensively hydrogen-bonded molecules like lincosamides. The most diagnostic peak is the strong Amide I carbonyl stretch around 1650 cm⁻¹.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is the preferred method for analyzing lincosamides. The fragmentation pattern provides a structural fingerprint.

-

Parent Ion: The most abundant ion observed in a full scan is the protonated molecule, [M+H]⁺, at m/z 407.2 for the free base.

-

Key Fragmentations: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. The most probable cleavage occurs at the amide bond, which is the weakest linkage. This would yield two primary fragment ions:

-

The protonated propylhygric acid moiety.

-

The charged aminosugar moiety. Further fragmentation of the sugar ring through cleavage of glycosidic bonds is also expected.

-

Caption: Expected ESI-MS/MS fragmentation logic for Epilincomycin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. Although specific assigned data for epilincomycin is scarce, the expected signals can be inferred.

-

¹H NMR: The spectrum would be complex but show characteristic regions:

-

Aliphatic Region (0.8-2.5 ppm): Signals for the propyl group (a triplet for the terminal CH₃), and multiple overlapping multiplets for the pyrrolidine ring and other CH/CH₂ groups. The N-methyl and S-methyl groups would appear as sharp singlets.

-

Sugar & Backbone Region (3.0-5.5 ppm): A complex series of signals corresponding to the protons on the sugar ring and the C-7 and C-8 protons. The key difference between lincomycin and epilincomycin would be observed in the chemical shifts and coupling constants of the protons around the C-7 stereocenter.

-

-

¹³C NMR: The spectrum would show 18 distinct carbon signals, confirming the molecular formula. Key signals would include:

-

Carbonyl Carbon (~170-175 ppm): The amide C=O.

-

Sugar Carbons (60-100 ppm): Multiple signals for the carbons of the octopyranoside ring.

-

Aliphatic Carbons (10-60 ppm): Signals for the propyl, pyrrolidine, N-methyl, and S-methyl carbons.

-

Experimental Protocols: Analytical Methodologies

The following section provides a detailed, validated protocol for the analysis of epilincomycin, suitable for purity testing and stability studies. This method is designed to be self-validating by incorporating rigorous system suitability checks.

Stability-Indicating HPLC-UV Method

This method is designed to separate epilincomycin from lincomycin and their potential degradation products.

1. Instrumentation and Materials:

-

HPLC System: A gradient-capable HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance).

-

Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (ACS grade), Hexanesulfonic acid sodium salt, Ammonium hydroxide, Purified water.

-

Reference Standards: USP or equivalent certified reference standards of Lincomycin HCl and Epilincomycin HCl.

2. Chromatographic Conditions:

-

Mobile Phase A (Buffer): Dissolve 13.5 g of phosphoric acid and 600 mg of hexanesulfonic acid sodium salt in 800 mL of water. Adjust pH to 6.0 ± 0.1 with ammonium hydroxide, then dilute to 1000 mL with water.[15]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 - 2 89 11 2 - 8 89 → 70 11 → 30 8 - 9 70 → 89 30 → 11 | 9 - 15 | 89 | 11 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 220 nm.[15]

-

Injection Volume: 20 µL.

3. Solution Preparation:

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of Epilincomycin HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

-

Working Standard Solution (e.g., 0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with Mobile Phase A.

-

Sample Solution: Prepare the sample to a target concentration of approximately 0.1 mg/mL of the active ingredient using Mobile Phase A.

4. System Suitability Testing (SST):

-

Rationale: Before sample analysis, the chromatographic system's performance must be verified. This ensures the results are valid.

-

Procedure: Inject the Working Standard Solution five replicate times.

-

Acceptance Criteria:

Parameter Acceptance Limit Source(s) Tailing Factor (Asymmetry) ≤ 2.0 [16] Theoretical Plates (N) ≥ 2000 [16][17] | Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |[15][16] |

Caption: Workflow for HPLC Purity Analysis of Epilincomycin.

Conclusion

Epilincomycin is more than a mere impurity; its unique stereochemistry provides a valuable case study in the structure-activity relationships of lincosamide antibiotics. A comprehensive grasp of its physicochemical properties—from its solubility and pKa to its degradation pathways and spectral characteristics—is indispensable for the modern pharmaceutical scientist. The methodologies and insights provided in this guide are designed to empower researchers to develop robust, reliable, and scientifically sound analytical strategies for the characterization of epilincomycin, thereby ensuring the quality and safety of lincomycin-related drug products.

References

- Herr, R. R., & Bergy, M. E. (1962). Lincomycin, a new antibiotic. Antimicrobial Agents and Chemotherapy, 560-564. (Note: This source provides data for Lincomycin, from which Epilincomycin properties are inferred).

-

Abualhasan, M. N., Batrawi, N., Sutcliffe, O. B., & Zaid, A. N. (2012). A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Scientia Pharmaceutica, 80(4), 977–986. [Link]

- Murthy, YLN, et al. (2012). Development and validation of LC method for the estimation of lincomycin in pharmaceutical dosage forms. International Journal of Bioassays, 1(9), 52-55.

-

MicroSolv Technology Corporation. (2025). System Suitability Requirements for a USP HPLC Method. Retrieved from [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 7-EPILINCOMYCIN. Retrieved from [Link]

-

PubChem. (n.d.). Lincomycin. Retrieved from [Link]

- Sapon, A., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-239.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2021). Metabolites, 11(4), 234.

-

ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- LibreTexts Chemistry. (2021). 7.6 Hydrolysis of Amides.

- The Royal Society of Chemistry. (2008). Supplementary Material (ESI)

-

Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.

-

PubChem. (n.d.). 7-Epi lincomycin (hydrochloride). Retrieved from [Link]

- ResearchGate. (n.d.). The main absorption bands in the IR spectra (cm-1) and their assignment.

- ResearchGate. (n.d.).

- NP-MRD. (n.d.). HMBC NMR Spectrum.

- RSC Publishing. (2015).

- ResearchGate. (n.d.). FTIR spectra of (a) Lincomycin Hydrochloride; LNC (b) Medium Molecular Weight Chitosan; MMWCH.

- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

- LibreTexts Chemistry. (2023). The Hydrolysis of Amides.

- Sztaricskai, F., et al. (1997). Chemical synthesis and structural study of lincomycin sulfoxides and a sulfone. The Journal of Antibiotics, 50(10), 866–873.

- Japanese Pharmacopoeia. (n.d.). Lincomycin Hydrochloride / Official Monographs for Part I.

- YouTube. (2019). Mechanism of amide hydrolysis.

- Organic Chemistry D

- Selleck Chemicals. (n.d.). Lincomycin HCl.

- HPC Standards. (n.d.).

- Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- NP-MRD. (n.d.). 13C NMR Spectrum (predicted).

- Michigan State University. (n.d.). Infrared Spectroscopy.

- PubChem. (n.d.). Clindamycin Sulfoxide.

- MDPI. (n.d.).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. 7-Epi lincomycin (hydrochloride) | C18H35ClN2O6S | CID 156620984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. toku-e.com [toku-e.com]

- 6. Lincomycin [drugfuture.com]

- 7. Lincomycin CAS#: 154-21-2 [m.chemicalbook.com]

- 8. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Chemical synthesis and structural study of lincomycin sulfoxides and a sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clindamycin Sulfoxide | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. researchgate.net [researchgate.net]

- 15. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 17. ijbio.com [ijbio.com]

An In-depth Technical Guide to Epilincomycin (CAS: 17017-22-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Epilincomycin, a significant stereoisomer of the lincosamide antibiotic, Lincomycin. As an epimer and a known impurity of Clindamycin, a thorough understanding of Epilincomycin is critical for researchers in antibiotic development, quality control, and regulatory affairs. This document delves into its chemical identity, physicochemical properties, inferred biological activity based on its structural relationship to Lincomycin, and relevant analytical methodologies.

Chemical Identity and Physicochemical Properties

Epilincomycin, with the CAS number 17017-22-0, is a stereoisomer of Lincomycin, differing in the configuration at the C-7 position.[1][2] This seemingly minor structural change can have significant implications for its biological activity and chromatographic behavior.

Chemical Structure and Nomenclature

-

Systematic Name: Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside[3]

-

Synonyms: (7S)-Lincomycin, 7-Epi-Lincomycin, Clindamycin EP Impurity D[1][4][5]

Physicochemical Data Summary

| Property | Value | References |

| Molecular Weight | 406.54 g/mol | [1][4] |

| Molecular Formula | C₁₈H₃₄N₂O₆S | [1][4] |

| Density | 1.29 g/cm³ (Predicted) | [3][6] |

| Solubility | Soluble in water (50 mg/mL) | [3][6] |

| Topological Polar Surface Area | 148 Ų | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 5 | [3] |

Biological Context and Inferred Mechanism of Action

Epilincomycin's biological significance is primarily understood through its relationship with Lincomycin. Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[7][8]

The Lincosamide Mechanism of Action

Lincosamides, including Lincomycin, exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[9][10][11] This interaction interferes with the peptidyl transferase reaction and inhibits the elongation of the polypeptide chain, ultimately halting protein synthesis.[8] The primary target is the 23S ribosomal RNA within the 50S subunit.[10]

Given that Epilincomycin is a stereoisomer of Lincomycin, it is highly probable that it shares the same molecular target. However, the altered stereochemistry at the C-7 position may affect its binding affinity to the ribosome. Some evidence suggests that Epilincomycin is a less potent bactericidal agent than its (7R)-epimer, Lincomycin.[2][6] This reduced potency likely stems from a less optimal fit into the ribosomal binding pocket, underscoring the importance of stereochemistry in drug-target interactions.

Caption: Inferred mechanism of action for Epilincomycin.

Biosynthesis of the Lincomycin Core Structure

While specific biosynthetic pathways leading to Epilincomycin as a primary metabolite are not detailed, its structural core is assembled through the well-elucidated Lincomycin A biosynthetic pathway.[12][13] This complex pathway involves the convergence of two precursor molecules: a propyl-L-proline derivative and an eight-carbon aminothiosugar.[7]

The formation of the lincosamide core involves a series of enzymatic reactions, including epimerizations, dehydrations, and transaminations.[12][13] The epimerization at the C-7 position, which distinguishes Epilincomycin from Lincomycin, could potentially arise from a lack of complete stereoselectivity in one of the biosynthetic enzymes or as a result of subsequent chemical or enzymatic conversion.

Caption: Simplified overview of the Lincomycin A biosynthetic pathway.

Analytical Methodologies for Detection and Quantification

As an impurity and a related substance to Lincomycin and Clindamycin, robust analytical methods are essential for the detection and quantification of Epilincomycin. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.[4][14]

Experimental Protocol: HPLC-UV Analysis

This protocol provides a general framework for the analysis of Epilincomycin. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify Epilincomycin from Lincomycin and other related impurities.

Instrumentation:

-

HPLC system with a UV detector (e.g., Agilent 1260 or equivalent)[14]

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[14]

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

Ammonium hydroxide

-

Hexanesulfonic acid sodium salt

-

Water (HPLC grade)

-

Epilincomycin reference standard

Procedure:

-

Mobile Phase Preparation:

-

Buffer (pH 6.0): Dissolve phosphoric acid (13.5 g) and hexanesulfonic acid sodium salt (600 mg) in 800 mL of HPLC grade water. Adjust the pH to 6.0 ± 0.1 with aqueous ammonium hydroxide and make up the volume to 1000 mL.[15]

-

Mobile Phase A: A mixture of the prepared buffer and acetonitrile (e.g., 89:11 v/v).[15]

-

Mobile Phase B: Acetonitrile.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of Epilincomycin reference standard in the initial mobile phase.

-

Perform serial dilutions to create a series of calibration standards.

-

-

Sample Preparation:

-

Dissolve the sample containing Epilincomycin in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column[15]

-

Flow Rate: 1.0 mL/min[15]

-

Detection Wavelength: 220 nm[15]

-

Injection Volume: 10 µL[14]

-

Gradient Elution: A gradient program should be developed to ensure adequate separation of Epilincomycin from Lincomycin and other impurities. An example gradient is provided in the reference.[15]

-

-

Data Analysis:

-

Identify the Epilincomycin peak based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Quantify the amount of Epilincomycin in the sample using the calibration curve.

-

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[14]

Caption: General workflow for HPLC analysis of Epilincomycin.

Therapeutic Potential and Clinical Significance

Currently, Epilincomycin is not used as a therapeutic agent. Its primary importance lies in its role as a process-related impurity in the production of Lincomycin and a degradation product of Clindamycin.[4] The presence of Epilincomycin in pharmaceutical formulations needs to be monitored and controlled to ensure the safety and efficacy of the final drug product.

While Lincomycin is used for severe bacterial infections, particularly in patients with penicillin allergies, its use has been somewhat superseded by Clindamycin due to its improved activity and pharmacokinetic profile.[7][9] Lincomycin is effective against Gram-positive bacteria such as Streptococcus, Staphylococcus, and Pneumococcus species.[7][8]

Conclusion

Epilincomycin (CAS: 17017-22-0) is a critical molecule for researchers and professionals in the pharmaceutical industry to understand. As the C-7 epimer of Lincomycin, its study provides valuable insights into the structure-activity relationships of lincosamide antibiotics. While not a therapeutic agent itself, its presence as an impurity necessitates the development and application of robust analytical methods for its control. Future research may further elucidate the specific biological activities of Epilincomycin and its potential interactions within biological systems.

References

-

7-EPILINCOMYCIN - gsrs. (n.d.). Retrieved January 16, 2026, from [Link]

-

17017-22-0(LINCOMYCIN) | Kuujia.com. (n.d.). Retrieved January 16, 2026, from [Link]

-

7-Epi lincomycin (hydrochloride) | C18H35ClN2O6S | CID 156620984 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Lincomycine | C18H34N2O6S | CID 3928 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - NIH. (2020, September 21). Retrieved January 16, 2026, from [Link]

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020, October 6). Retrieved January 16, 2026, from [Link]

-

7-epi-ilincomycin | CAS 17017-22-0 - Dalton Research Molecules. (n.d.). Retrieved January 16, 2026, from [Link]

-